2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
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Overview
Description
2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a benzothiazole ring, and an oxolane ring. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amide Bond Formation: The final step involves the coupling of the brominated benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine atom and the benzothiazole ring may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide
Uniqueness
The unique combination of the bromine atom, benzothiazole ring, and oxolane ring in 2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced activity and selectivity.
Properties
IUPAC Name |
2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-13-9-10-14(2)19-18(13)23-21(27-19)24(12-15-6-5-11-26-15)20(25)16-7-3-4-8-17(16)22/h3-4,7-10,15H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVAGHPBKUPJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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